

NMR Analysis of 4-Ethenyloxane-4-carboxylic acid: A Comparative Guide

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Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for **4-Ethenyloxane-4-carboxylic acid** against experimentally determined data for structurally related compounds. Due to the absence of published experimental NMR data for **4-Ethenyloxane-4-carboxylic acid**, this document relies on predictive methodologies based on established NMR principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the expected spectral characteristics of this novel compound.

Predicted and Comparative NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **4-Ethenyloxane-4-carboxylic acid**. For comparative purposes, experimental data for selected oxetane and carboxylic acid derivatives are also presented. These alternatives were chosen based on structural similarities to the target molecule, providing a basis for validating the predicted values.

Table 1: Predicted ^1H NMR Data for **4-Ethenyloxane-4-carboxylic acid** and Experimental Data for Analogous Compounds

Compound	Functional Group	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
4-Ethenyloxane-4-carboxylic acid (Predicted)	Oxetane CH ₂ (H ₂ , H ₆)	~4.5 - 4.8	d	~6-8
Vinyl CH (H α)	~6.0 - 6.2	dd	~17, 10	
Vinyl CH ₂ (H β , trans)	~5.4 - 5.6	d	~17	
Vinyl CH ₂ (H β , cis)	~5.2 - 5.4	d	~10	
Carboxyl OH	>10 (broad s)	s	-	
Oxetane ¹	Oxetane CH ₂ (α)	4.65	t	7.5
Oxetane CH ₂ (β)	2.61	quintet	7.5	
Cyclobutanecarboxylic acid ²	CH (α)	3.18	quintet	8.5
CH ₂ (β)	2.20 - 2.40	m	-	
CH ₂ (γ)	1.85 - 2.05	m	-	
COOH	11.0 (broad s)	s	-	

¹Data from representative literature values for unsubstituted oxetane. ²Experimental data for cyclobutanecarboxylic acid.[1]

Table 2: Predicted ¹³C NMR Data for **4-Ethenyloxane-4-carboxylic acid** and Experimental Data for Analogous Compounds

Compound	Carbon Atom	Chemical Shift (δ) ppm
4-Ethenyloxane-4-carboxylic acid (Predicted)	C=O (Carboxyl)	~175 - 180
=CH (Vinyl)	~135 - 140	
=CH ₂ (Vinyl)	~115 - 120	
C4 (Quaternary)	~80 - 85	
C2, C6 (Oxetane CH ₂)	~75 - 80	
3,3-Diaryloxetane derivative ³	C (Quaternary)	50.5
CH ₂ (Oxetane)	85.2	
6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] ⁴	C (Quaternary)	58.9
CH ₂ (Oxirane)	56.4	
2-(4-bromophenyl)-2-methyloxirane ⁵	C (Quaternary)	57.1
CH ₂ (Oxirane)	56.5	

³Experimental data for a 3,3-diaryloxetane derivative.[2] ^{4,5}Experimental data for spiro and disubstituted oxiranes, respectively, for comparison of quaternary carbon shifts in small, strained rings.[2]

Experimental Protocols

As no specific experimental data for **4-Ethenyloxane-4-carboxylic acid** is available, a general protocol for the NMR analysis of a novel organic compound is provided below.

1. Sample Preparation:

- Solvent Selection:** The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used to observe the exchangeable

carboxylic proton. The solvent should be chosen based on the solubility of the compound and its chemical stability. Some oxetane-carboxylic acids have been noted to be unstable and can isomerize.[3]

- **Concentration:** A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ^1H NMR. For ^{13}C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

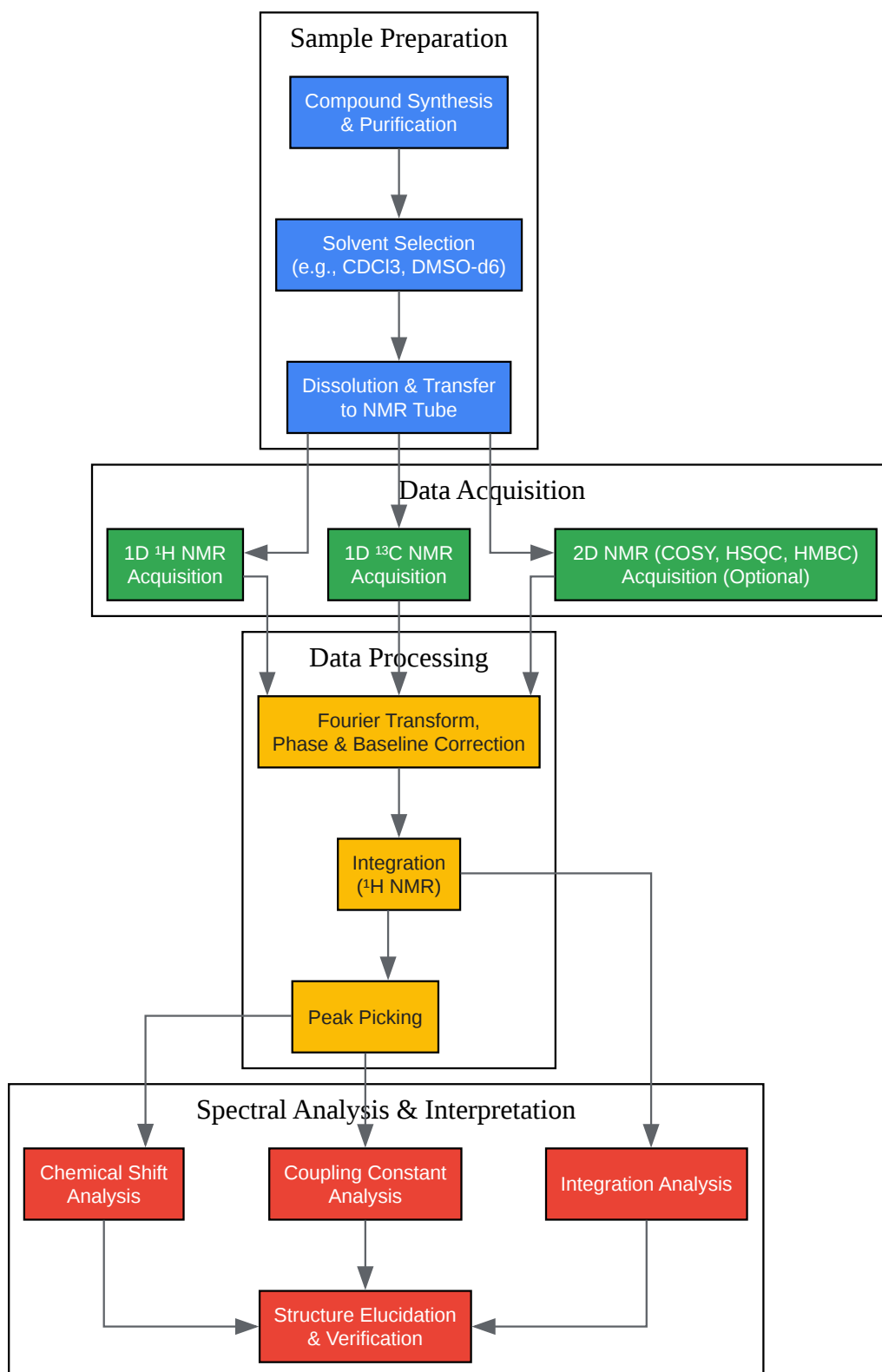
2. NMR Data Acquisition:

- **Instrumentation:** NMR spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.
- **^1H NMR Spectroscopy:**
 - A standard one-pulse sequence is used.
 - The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm for most organic compounds, extending to 15 ppm for carboxylic acids).
 - The number of scans can range from 8 to 64, depending on the sample concentration.
 - A relaxation delay of 1-5 seconds is typically used.
- **^{13}C NMR Spectroscopy:**
 - A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
 - The spectral width should be set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
 - Due to the low natural abundance of ^{13}C , a larger number of scans (from several hundred to several thousand) is usually necessary.

- A relaxation delay of 2-5 seconds is appropriate for most carbons, but longer delays may be needed for quaternary carbons.
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments can be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons.

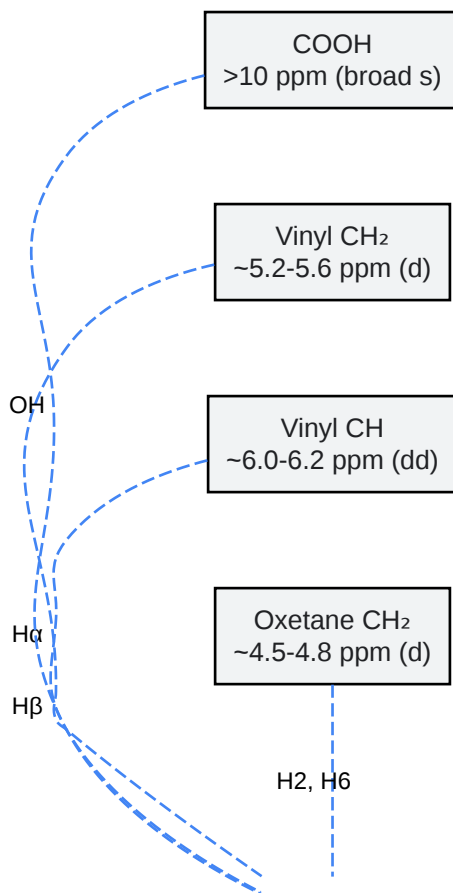
Visualizations

The following diagrams illustrate the logical workflow of an NMR analysis and the predicted signaling pathways for **4-Ethenyloxane-4-carboxylic acid** based on its structure.



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Caption: Workflow for NMR analysis of an organic compound.



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Caption: Predicted ¹H NMR signal assignments for **4-Ethenyloxane-4-carboxylic acid**.

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References

- 1. Cyclobutanecarboxylic acid(3721-95-7) ¹H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
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